N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 921889-80-7
VCID: VC7698406
InChI: InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25)
SMILES: C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Molecular Formula: C18H18FN5O2
Molecular Weight: 355.373

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

CAS No.: 921889-80-7

Cat. No.: VC7698406

Molecular Formula: C18H18FN5O2

Molecular Weight: 355.373

* For research use only. Not for human or veterinary use.

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide - 921889-80-7

Specification

CAS No. 921889-80-7
Molecular Formula C18H18FN5O2
Molecular Weight 355.373
IUPAC Name N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25)
Standard InChI Key ZFEGRBMJQOWFLW-UHFFFAOYSA-N
SMILES C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F

Introduction

Potential Applications

Compounds with similar scaffolds have been explored for various therapeutic purposes:

  • Anticancer Activity: Pyrazolo[3,4-d]pyrimidine derivatives are reported as kinase inhibitors, targeting pathways involved in tumor growth and angiogenesis.

  • Antiviral Properties: This structural class has been investigated for inhibiting viral polymerases or other essential proteins in viruses like influenza or coronaviruses.

  • Anti-inflammatory Effects: The presence of fluorinated groups and amide linkages suggests potential as inhibitors of enzymes like COX or LOX.

Synthesis and Characterization

While specific synthetic routes for this compound are unavailable, typical methods include:

  • Cyclization reactions: To form the pyrazolo[3,4-d]pyrimidine core.

  • Functional group modifications: Introduction of the fluorobenzyl group via nucleophilic substitution or coupling reactions.

  • Amide bond formation: Using cyclopropanecarboxylic acid derivatives with amines.

Characterization techniques would include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: To elucidate the three-dimensional structure.

Research Gaps

Currently, no detailed experimental studies or biological evaluations are available for this exact compound. Future research could focus on:

  • Synthesizing the compound and evaluating its activity across various biological assays.

  • Investigating its mechanism of action through molecular docking or crystallographic studies.

  • Exploring its pharmacokinetics and toxicity in preclinical models.

If you have access to specific databases or publications not included in these results, they may provide further insights into this compound's properties and applications.

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